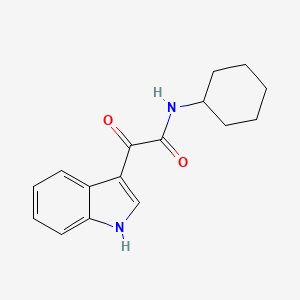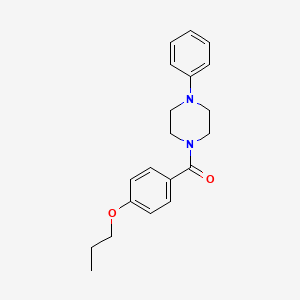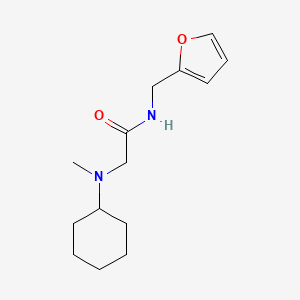
N-cyclohexyl-2-(1H-indol-3-yl)-2-oxoacetamide
Overview
Description
N-cyclohexyl-2-(1H-indol-3-yl)-2-oxoacetamide, also known as GW501516 or Endurobol, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and performance, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
Mechanism of Action
N-cyclohexyl-2-(1H-indol-3-yl)-2-oxoacetamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, lipid homeostasis, and inflammation. Activation of PPARδ by N-cyclohexyl-2-(1H-indol-3-yl)-2-oxoacetamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, as well as decreased triglyceride synthesis and pro-inflammatory cytokine production.
Biochemical and Physiological Effects
N-cyclohexyl-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to improve endurance and exercise capacity in animal models and human studies by increasing the utilization of fatty acids as an energy source, reducing glycogen depletion, and improving muscle fiber composition. It has also been shown to reduce body weight and fat mass, improve insulin sensitivity, and lower plasma triglycerides and cholesterol levels in obese and diabetic animals.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-2-(1H-indol-3-yl)-2-oxoacetamide has several advantages for laboratory experiments, including its high potency, selectivity, and stability, as well as its ability to activate PPARδ in a dose-dependent manner. However, its use in laboratory experiments is limited by its potential toxicity and off-target effects, as well as its high cost and restricted availability.
Future Directions
Future research on N-cyclohexyl-2-(1H-indol-3-yl)-2-oxoacetamide is focused on exploring its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases, as well as its potential as a performance-enhancing drug. Some of the future directions include:
1. Investigating the long-term safety and efficacy of N-cyclohexyl-2-(1H-indol-3-yl)-2-oxoacetamide in human clinical trials.
2. Developing new PPARδ agonists with improved selectivity and reduced toxicity.
3. Exploring the use of N-cyclohexyl-2-(1H-indol-3-yl)-2-oxoacetamide in combination with other drugs or lifestyle interventions for the treatment of metabolic and cardiovascular diseases.
4. Investigating the effects of N-cyclohexyl-2-(1H-indol-3-yl)-2-oxoacetamide on muscle fiber composition and performance in different populations, including elderly and disabled individuals.
5. Studying the mechanisms underlying the potential neuroprotective effects of N-cyclohexyl-2-(1H-indol-3-yl)-2-oxoacetamide in animal models of neurodegenerative diseases.
Scientific Research Applications
N-cyclohexyl-2-(1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases such as obesity, diabetes, dyslipidemia, and atherosclerosis. It has been shown to improve glucose and lipid metabolism, increase insulin sensitivity, and reduce inflammation and oxidative stress in animal models and human clinical trials.
properties
IUPAC Name |
N-cyclohexyl-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15(16(20)18-11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14/h4-5,8-11,17H,1-3,6-7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKKRPHBYSHRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49818962 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dimethylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4719320.png)
![N-(3-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4719324.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4719327.png)
![N-(2-furylmethyl)-1-methyl-4-({[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4719334.png)
![3-[(3-bromophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4719335.png)
![5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4719337.png)
![(2-bromo-4,5-diethoxybenzyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4719343.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4719345.png)
![N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4719350.png)


![1-(3-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4719372.png)
![N-[(4-allyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4719376.png)
